molecular formula C27H27NO2 B14862115 4-(Tert-butyl)-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile

4-(Tert-butyl)-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile

Cat. No.: B14862115
M. Wt: 397.5 g/mol
InChI Key: OREHZVPSPLOUAD-UHFFFAOYSA-N
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Description

4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6200(2),?]decane-4-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.0(2),?]decane-4-carbonitrile typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, oxidation, and nitrile formation under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.0(2),?]decane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.0(2),?]decane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.0(2),?]decane-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a complex structure.

    tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate: A compound with a similar tricyclic core.

Uniqueness

4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.0(2),?]decane-4-carbonitrile is unique due to its specific tricyclic structure and the presence of both dioxo and nitrile functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

4-tert-butyl-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile

InChI

InChI=1S/C27H27NO2/c1-25(2,3)26(16-28)20-15-14-19-22(21(20)24(26)30)27(23(19)29,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-22H,14-15H2,1-3H3

InChI Key

OREHZVPSPLOUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C2CCC3C(C2C1=O)C(C3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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